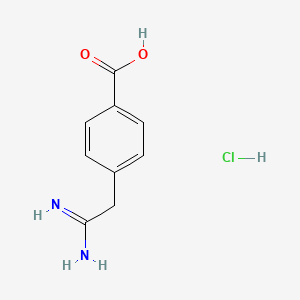

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(2-amino-2-iminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABHHEMZMFEMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696106 | |

| Record name | 4-(2-Amino-2-iminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184576-64-5 | |

| Record name | Benzoic acid, 4-(2-amino-2-iminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184576-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-2-iminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amidinobenzoic Acid Hydrochloride: A Serine Protease Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amidinobenzoic acid hydrochloride, also known as 4-carbamimidoylbenzoic acid hydrochloride. The document details its chemical structure, properties, a likely synthetic route, and its established role as a competitive inhibitor of serine proteases, a critical class of enzymes implicated in numerous physiological and pathological processes.

Chemical Properties and Data

4-Amidinobenzoic acid hydrochloride is a crystalline solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| CAS Number | 42823-72-3 |

| Appearance | Solid |

| Synonyms | 4-Carbamimidoylbenzoic acid hydrochloride, p-Amidinobenzoic acid hydrochloride |

| InChI Key | LWZWTSNXTMLZNG-UHFFFAOYSA-N |

Synthesis of 4-Amidinobenzoic Acid Hydrochloride

The synthesis of 4-amidinobenzoic acid hydrochloride is commonly achieved via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently treated with ammonia to yield the corresponding amidine.

Experimental Protocol: Pinner Reaction Synthesis

The following is a representative protocol for the synthesis of 4-amidinobenzoic acid hydrochloride from 4-cyanobenzoic acid.

Materials:

-

4-Cyanobenzoic acid

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas)

-

Ammonia (in ethanol)

-

Anhydrous calcium chloride

Procedure:

-

Formation of the Pinner Salt: A solution of 4-cyanobenzoic acid in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand in a sealed container at a low temperature. The ethyl 4-carbamimidate hydrochloride (Pinner salt) precipitates as a white solid.

-

Isolation of the Pinner Salt: The precipitated Pinner salt is collected by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried in a desiccator over anhydrous calcium chloride.

-

Ammonolysis to the Amidine: The dried Pinner salt is suspended in a solution of ammonia in ethanol and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude 4-amidinobenzoic acid hydrochloride is then purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Caption: Experimental workflow for the synthesis of 4-amidinobenzoic acid hydrochloride.

Mechanism of Action: Serine Protease Inhibition

The biological significance of 4-amidinobenzoic acid hydrochloride lies in its action as a competitive inhibitor of serine proteases. The amidine group is structurally similar to the guanidinium group of arginine, a common substrate for many serine proteases such as trypsin and thrombin.

This structural mimicry allows 4-amidinobenzoic acid hydrochloride to bind to the active site of these enzymes, specifically in the S1 pocket which recognizes the side chain of the substrate. By occupying the active site, the inhibitor prevents the binding of the natural substrate, thereby blocking the enzyme's catalytic activity.

Caption: Competitive inhibition of a serine protease by 4-amidinobenzoic acid hydrochloride.

Applications in Research and Drug Development

The ability of 4-amidinobenzoic acid hydrochloride to inhibit serine proteases makes it a valuable tool in several areas of research and development:

-

Biochemical Research: It is used to study the structure and function of serine proteases and to investigate their roles in biological pathways.

-

Drug Discovery: As a structural scaffold, it serves as a starting point for the design of more potent and selective protease inhibitors for therapeutic applications in areas such as coagulation disorders, inflammation, and cancer.

-

Affinity Chromatography: Immobilized 4-amidinobenzoic acid can be used as a ligand for the purification of serine proteases.

An In-depth Technical Guide on the Mechanism of Action of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride, more commonly known as 4-guanidinobenzoic acid hydrochloride, is a synthetic molecule that has garnered significant interest in biochemical and pharmacological research. Its structural resemblance to the amino acid arginine allows it to function as a competitive inhibitor of various serine proteases, with a particular affinity for trypsin-like enzymes. This technical guide elucidates the core mechanisms of action of 4-guanidinobenzoic acid hydrochloride, focusing on its role as a serine protease inhibitor and its potential modulation of nitric oxide synthase (NOS) activity. Detailed experimental protocols and quantitative data are provided to support further investigation and application in drug discovery and development.

Core Mechanism of Action: Serine Protease Inhibition

The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of serine proteases. This class of enzymes plays a crucial role in a multitude of physiological processes, including digestion, blood coagulation, and inflammation.

Molecular Interaction with the Active Site

The inhibitory activity of 4-guanidinobenzoic acid hydrochloride stems from the high affinity of its guanidino group for the S1 specificity pocket of trypsin-like serine proteases. This pocket is characterized by a conserved aspartate residue at its base, which forms a salt bridge with the positively charged guanidino group of the inhibitor. This interaction mimics the natural binding of arginine or lysine residues of substrate proteins, thus competitively blocking the enzyme's active site and preventing substrate hydrolysis.

Visualization of the Inhibitory Mechanism

The following diagram illustrates the competitive inhibition of a serine protease by 4-guanidinobenzoic acid hydrochloride.

Caption: Binding of 4-Guanidinobenzoic Acid to a Serine Protease.

Potential Modulation of Nitric Oxide Synthase

Emerging evidence suggests a secondary mechanism of action for guanidino compounds, including 4-guanidinobenzoic acid, involving the modulation of nitric oxide synthase (NOS) activity. NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.

Interaction with Nitric Oxide Synthase

Guanidino compounds can act as false substrates or inhibitors of NOS, thereby interfering with the production of NO.[2] The synthesis of NO is selectively inhibited by guanidino-substituted analogs of L-arginine.[3] Specifically, some guanidino compounds have been shown to inhibit inducible nitric oxide synthase (iNOS), which is often upregulated during inflammatory responses.[2] The mechanism may involve competition with the natural substrate, L-arginine, for binding to the active site of the enzyme. Some guanidino compounds can cause inactivation of iNOS by altering the functionality of the active site, including targeting the heme residue.[4]

Signaling Pathway Visualization

The following diagram depicts the potential inhibitory effect of 4-guanidinobenzoic acid on the nitric oxide signaling pathway.

Caption: Inhibition of Nitric Oxide Synthesis.

Quantitative Data

While specific Ki or IC50 values for the parent compound 4-guanidinobenzoic acid are not extensively reported, its derivatives have been shown to be potent inhibitors of various serine proteases. For example, certain esters of 4-guanidinobenzoic acid exhibit high reactivity towards trypsin and plasma kallikrein.[1] The inhibitory activity of substituted benzamidines, which share the key guanidino-like functional group, has been correlated with their physicochemical properties.[5]

Table 1: Summary of Inhibitory Activities of Related Compounds

| Compound Class | Target Enzyme(s) | Reported Activity | Reference(s) |

| Esters of p-Guanidinobenzoic Acid | Trypsin, Plasma Kallikrein | Highly reactive, form stable acyl-enzyme intermediates | [1] |

| Substituted Benzamidines | Trypsin, Thrombin, Plasmin, C1s | Inhibition constants correlated with physicochemical properties | [5] |

| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | IC50 = 2.1 µM (mouse) | [6] |

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potential of 4-guanidinobenzoic acid hydrochloride against a serine protease such as trypsin.

Objective: To determine the inhibition kinetics (e.g., Ki) of 4-guanidinobenzoic acid hydrochloride on trypsin activity.

Materials:

-

Bovine Trypsin

-

4-Guanidinobenzoic acid hydrochloride

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or similar chromogenic/fluorogenic substrate

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

-

Spectrophotometer or Fluorometer

Procedure:

-

Prepare Stock Solutions:

-

Dissolve bovine trypsin in 1 mM HCl to the desired concentration.

-

Dissolve 4-guanidinobenzoic acid hydrochloride in the assay buffer to create a range of concentrations.

-

Dissolve the substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add varying concentrations of the inhibitor (4-guanidinobenzoic acid hydrochloride).

-

Add a fixed concentration of trypsin.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

-

Initiate Reaction:

-

Add the substrate to each well/cuvette to start the enzymatic reaction.

-

-

Data Acquisition:

-

Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot).

-

Use non-linear regression or a linearized plot (e.g., Lineweaver-Burk) to determine the type of inhibition and the inhibition constant (Ki).

-

Workflow Visualization:

Caption: Workflow for Serine Protease Inhibition Assay.

Nitric Oxide Synthase Inhibition Assay (General Protocol)

This protocol outlines a general method to evaluate the inhibitory effect of 4-guanidinobenzoic acid hydrochloride on NOS activity, typically in a cell-based model.

Objective: To determine the effect of 4-guanidinobenzoic acid hydrochloride on nitric oxide production in stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

-

4-Guanidinobenzoic acid hydrochloride

-

Griess Reagent for nitrite determination

-

Cell culture medium and supplements

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophage cells to a suitable confluency.

-

Pre-treat the cells with varying concentrations of 4-guanidinobenzoic acid hydrochloride for a defined period (e.g., 1 hour).

-

Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.

-

Incubate for a further period (e.g., 24 hours).

-

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Perform the Griess assay by mixing the supernatant with the Griess reagent.

-

Measure the absorbance at ~540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples, which is indicative of NO production.

-

Determine the IC50 value of 4-guanidinobenzoic acid hydrochloride for NOS inhibition.

-

Workflow Visualization:

References

- 1. Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzamidine-Based Analogs as Serine Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of benzamidine-based compounds, with a primary focus on p-aminobenzamidine, as potent and widely studied inhibitors of serine proteases. Due to the limited availability of data on "4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride," this paper will leverage the extensive research on the closely related and structurally similar p-aminobenzamidine to illustrate the core principles of serine protease inhibition by this class of molecules. This guide will cover their mechanism of action, quantitative inhibitory data, detailed experimental protocols, and their role in modulating signaling pathways, offering valuable insights for researchers in drug discovery and development.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a large and ubiquitous family of enzymes characterized by a highly reactive serine residue in their active site.[1] They play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions such as cardiovascular diseases, inflammatory disorders, and cancer, making them attractive targets for therapeutic intervention.

Serine protease inhibitors are molecules that bind to and modulate the activity of these enzymes. They are broadly classified based on their mechanism of action, with competitive inhibitors, like benzamidine derivatives, being a significant class. These inhibitors typically possess a positively charged group that mimics the side chains of arginine or lysine, allowing them to bind to the S1 specificity pocket of trypsin-like serine proteases.

p-Aminobenzamidine: A Prototypical Competitive Inhibitor

p-Aminobenzamidine is a synthetic, reversible, and competitive inhibitor of several serine proteases.[2] Its amidinium group is isosteric and isoelectronic with the guanidinium group of arginine, enabling it to bind with high affinity to the active site of trypsin-like proteases. This interaction blocks substrate access and subsequent catalysis. The binding of p-aminobenzamidine to serine proteases can be influenced by hydrophobic and electronic interactions with substituents on the benzene ring.[1][3]

Mechanism of Action

The inhibitory action of p-aminobenzamidine is based on its structural mimicry of the natural substrates of trypsin-like serine proteases. The positively charged amidine group forms strong ionic and hydrogen bonds with the aspartate residue at the bottom of the S1 pocket of the enzyme, while the aromatic ring engages in hydrophobic interactions. This stable, non-covalent binding prevents the substrate from accessing the catalytic triad (Ser-His-Asp), thereby inhibiting the proteolytic activity of the enzyme.

Quantitative Inhibitory Data

The potency of an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the reported Ki values for benzamidine and p-aminobenzamidine against several human serine proteases.

| Inhibitor | Protease | Ki (μM) | Source |

| Benzamidine | Trypsin | 35 | [4] |

| Plasmin | 350 | [4] | |

| Thrombin | 220 | [4] | |

| Trypsin-like protease (A. gemmatalis) | 11.2 | [5] | |

| p-Aminobenzamidine | Trypsin | 6.1 | [6] |

| Thrombin | 65 | [6] |

Experimental Protocols

Determining the inhibitory activity of a compound is a fundamental step in drug discovery. A common method involves a colorimetric or fluorometric assay using a synthetic substrate that releases a detectable molecule upon cleavage by the protease.

Determination of the Inhibition Constant (Ki) for a Competitive Trypsin Inhibitor

This protocol describes the determination of the Ki value for a competitive inhibitor of bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Bovine Trypsin

-

Competitive Inhibitor (e.g., p-aminobenzamidine)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (e.g., 100 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Reagent Preparation:

-

Trypsin Stock Solution: Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl) and determine its concentration.

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of the inhibitor in an appropriate solvent (e.g., water or DMSO).

-

L-BAPNA Stock Solution: Prepare a stock solution of L-BAPNA in DMSO.

-

Assay Buffer: Prepare the Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing varying concentrations of the substrate (L-BAPNA) and a fixed concentration of the inhibitor.

-

For each substrate concentration, also prepare a control reaction without the inhibitor.

-

Include blank wells containing only the substrate and buffer to correct for background absorbance.

-

-

Enzymatic Reaction:

-

Add the assay buffer, inhibitor (or vehicle for control), and substrate to the wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding a fixed amount of trypsin to each well.

-

Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader. The released p-nitroaniline produces a yellow color.[5]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance versus time plot.

-

Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for both the inhibited and uninhibited reactions (Lineweaver-Burk plot).

-

For competitive inhibition, the lines will intersect on the y-axis.

-

Determine the apparent Michaelis-Menten constant (Km,app) for the inhibited reaction from the x-intercept (-1/Km,app).

-

Calculate the Ki using the following equation: Km,app = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor.

-

Role in Signaling Pathways: Thrombin and Protease-Activated Receptors (PARs)

Serine proteases, such as thrombin, act as signaling molecules by cleaving and activating a specific family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[7] Thrombin is a potent activator of platelets and mediates its effects primarily through PAR1 and PAR4 on human platelets.[8]

The activation of PAR1 by thrombin involves the cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the body of the receptor, initiating intracellular signaling cascades.[1] Benzamidine-based inhibitors, by blocking the active site of thrombin, can prevent this cleavage and subsequent signaling.

Clinical and Research Applications

Benzamidine and its derivatives have found widespread use in both research and clinical settings.

-

Affinity Chromatography: Immobilized p-aminobenzamidine is extensively used for the purification of trypsin-like serine proteases from complex mixtures.[9][10]

-

Protease Inhibitor Cocktails: Benzamidine is a common component of protease inhibitor cocktails used to prevent protein degradation during cell lysis and protein purification.

-

Drug Development: The benzamidine scaffold is a key pharmacophore in the development of therapeutic agents targeting serine proteases. For instance, derivatives of benzamidine have been investigated as anticoagulants by targeting Factor Xa in the coagulation cascade.[11] The development of new anticoagulants, such as Factor XI inhibitors, highlights the ongoing importance of targeting serine proteases in thrombotic diseases.[12][13]

Conclusion

Benzamidine-based compounds, exemplified by p-aminobenzamidine, are invaluable tools for the study and inhibition of serine proteases. Their well-understood mechanism of action, quantifiable inhibitory potency, and utility in both basic research and as scaffolds for drug design underscore their significance. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of enzymes and their inhibitors. Further exploration into the structure-activity relationships of substituted benzamidines will continue to drive the development of more potent and selective serine protease inhibitors for therapeutic applications.

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine, the prototype of trypsin-like serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 8. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 10. Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 13. New anti-clotting medication reduces bleeding among people with atrial fibrillation | American Heart Association [newsroom.heart.org]

A Technical Guide to the Spectroscopic Characterization of 4-Amidinobenzoic Acid Hydrochloride

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 4-amidinobenzoic acid hydrochloride. While direct experimental data is scarce, this guide provides a comprehensive framework for its analysis by presenting the spectroscopic data of the closely related compound, 4-aminobenzoic acid. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Structural Comparison and Predicted Spectral Differences

4-Amidinobenzoic acid hydrochloride and 4-aminobenzoic acid share a para-substituted benzoic acid core. The key difference lies in the functional group at the 4-position: an amidinium chloride group in the target compound versus an amino group in the analog.

-

4-Amidinobenzoic acid hydrochloride: Contains a C(=NH₂⁺)NH₂ group. The positive charge is delocalized across the amidinium system.

-

4-Aminobenzoic acid: Contains a neutral -NH₂ group.

This structural variance is expected to manifest in their spectra:

-

NMR Spectroscopy: The protons of the amidinium group in 4-amidinobenzoic acid hydrochloride would likely appear as broad signals in the ¹H NMR spectrum, with chemical shifts significantly downfield compared to the amino protons of 4-aminobenzoic acid due to the positive charge and deshielding effects. The aromatic protons and carbons of the amidinium compound are also expected to be shifted downfield.

-

IR Spectroscopy: 4-Amidinobenzoic acid hydrochloride will exhibit characteristic stretches for the C=N⁺ and N-H bonds of the amidinium group, which will differ from the N-H stretches of the primary amine in 4-aminobenzoic acid. The carbonyl stretch may also be influenced by the electron-withdrawing nature of the amidinium group.

-

Mass Spectrometry: The molecular ion peak for 4-amidinobenzoic acid (as the free base) would be at a different m/z value than that of 4-aminobenzoic acid, reflecting their different molecular weights. The fragmentation patterns will also differ due to the presence of the amidine functional group.

Spectroscopic Data of 4-Aminobenzoic Acid

The following tables summarize the spectroscopic data for 4-aminobenzoic acid for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 4-Aminobenzoic Acid [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 12.0 | Singlet | 1H | -COOH | DMSO-d₆ |

| 7.65 | Doublet | 2H | Aromatic H (ortho to -COOH) | DMSO-d₆ |

| 6.57 | Doublet | 2H | Aromatic H (ortho to -NH₂) | DMSO-d₆ |

| 5.89 | Singlet | 2H | -NH₂ | DMSO-d₆ |

Table 2: ¹³C NMR Data for 4-Aminobenzoic Acid [2]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 167.9 | -COOH | DMSO-d₆ |

| 153.5 | C-NH₂ | DMSO-d₆ |

| 131.7 | Aromatic CH (ortho to -COOH) | DMSO-d₆ |

| 117.3 | C-COOH | DMSO-d₆ |

| 113.0 | Aromatic CH (ortho to -NH₂) | DMSO-d₆ |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for 4-Aminobenzoic Acid [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 3300-2500 | Strong, Very Broad | O-H stretching (carboxylic acid) |

| 1700-1680 | Strong | C=O stretching (carbonyl) |

| 1600-1475 | Medium-Strong | Aromatic C=C stretching |

| 1320-1210 | Strong | C-O stretching |

| 850-800 | Strong | para-disubstituted C-H bending |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-Aminobenzoic Acid [5][6]

| m/z | Relative Intensity (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular Ion) |

| 120 | ~80 | [M-OH]⁺ |

| 92 | ~60 | [M-COOH]⁺ |

| 65 | ~40 | [C₅H₅]⁺ |

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like 4-amidinobenzoic acid hydrochloride.

Caption: A logical workflow for the spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Nujol Mull Method):

-

Grind a small amount (2-5 mg) of the solid sample in an agate mortar and pestle.

-

Add a drop of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).

-

Spread a thin layer of the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or a mixture with water).

-

The solvent may be acidified (e.g., with 0.1% formic acid) or basified to promote ionization, depending on the analyte's properties.

-

Ensure the sample is free of non-volatile salts and buffers, which can interfere with the analysis.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over the desired m/z range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the isotopic pattern to aid in elemental composition determination.

-

Interpret the fragmentation pattern from the MS/MS spectrum to deduce the structure of the molecule.

-

References

A Technical Guide to the Solubility of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride. Extensive searches of scientific literature and chemical databases have revealed a lack of publicly available quantitative solubility data for this specific compound.

Given the absence of direct experimental values, this guide provides solubility data for a structurally analogous compound, Benzamidine hydrochloride . Benzamidine hydrochloride shares the core benzamidine functional group and exists as a hydrochloride salt, making its solubility characteristics a relevant proxy for estimating the behavior of this compound. It is strongly recommended that experimental solubility studies be conducted for the target compound to obtain precise data for any research or development application.

Estimated Solubility Profile Based on a Structural Analog

The solubility of a compound is a critical physicochemical property influencing its behavior in various scientific applications, including drug formulation and biochemical assays. As hydrochloride salts are typically employed to enhance the aqueous solubility of amine-containing compounds, it is anticipated that this compound will exhibit higher solubility in polar protic solvents.

The following table summarizes the available solubility data for Benzamidine hydrochloride, which can serve as a preliminary guide.

Solubility Data for Benzamidine Hydrochloride

| Solvent | Concentration | Comments |

| Water | 50 mg/mL | Solution may be clear to slightly hazy and colorless to faintly yellow. Heating may be required. The free base is slightly soluble in water.[1] |

| Ethanol | 10 mg/mL[2][3] | Soluble.[4] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[2][3] | --- |

| Dimethylformamide (DMF) | 25 mg/mL[2][3] | --- |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 3 mg/mL[2][3] | --- |

| Alcohol | Soluble[4] | General term, likely refers to lower alcohols like ethanol and methanol. |

Experimental Protocol for Thermodynamic Solubility Determination

To ascertain the definitive solubility of this compound, the Shake-Flask Method is the recommended standard for determining thermodynamic equilibrium solubility.[5][6] This method involves equilibrating an excess of the solid compound in a solvent of interest over a defined period and then measuring the concentration of the dissolved substance in the supernatant.

Objective:

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents of analytical grade (e.g., Water, Ethanol, DMSO, PBS at various pH levels)

-

Thermostatic shaker capable of maintaining a constant temperature (e.g., 25 °C or 37 °C)

-

Sealed vials (e.g., glass vials with screw caps)

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-determined volume of the selected solvent in a sealed vial. The excess solid should be visually apparent throughout the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 37 ± 1 °C).[7]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is common, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to permit the settling of undissolved solid.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to sample from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. Adsorption of the compound to the filter should be evaluated and minimized.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Data Analysis:

-

Calculate the solubility of the compound from the measured concentration, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

For aqueous buffers, the pH of the saturated solution should be measured and reported.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining thermodynamic solubility.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Benzamidine Hcl CAS#: 1670-14-0 [m.chemicalbook.com]

- 4. Benzamidine hydrochloride hydrate [himedialabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

4-Amidinobenzoic Acid: A Technical Guide to its Discovery and Application as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and application of 4-amidinobenzoic acid as a pivotal research chemical, particularly focusing on its role as a competitive inhibitor of serine proteases. This document provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols crucial for its study and utilization in drug discovery and development.

Discovery and Historical Context

The journey of 4-amidinobenzoic acid as a research chemical is intrinsically linked to the broader exploration of benzamidine and its derivatives as inhibitors of trypsin-like serine proteases. The pioneering work of F. Markwardt and his colleagues in the late 1960s laid the foundation for understanding the structure-activity relationships of these compounds. Their 1968 publication in the European Journal of Biochemistry was a landmark study that systematically investigated the inhibitory effects of various benzamidine derivatives, including those with substitutions on the benzene ring, on key serine proteases such as trypsin, plasmin, and thrombin.[1]

These early investigations revealed that the amidine group was crucial for inhibitory activity, acting as a mimic of the guanidinium group of arginine, the natural substrate for these enzymes. This discovery established benzamidine-based compounds as a significant class of reversible, competitive inhibitors of serine proteases, paving the way for the development of more potent and selective inhibitors for therapeutic and research purposes. 4-amidinobenzoic acid, with its carboxyl group offering a potential point for further chemical modification, emerged as a valuable tool compound in this field.

Synthesis of 4-Amidinobenzoic Acid

The most common and effective method for the synthesis of 4-amidinobenzoic acid is through the Pinner reaction, starting from 4-cyanobenzoic acid. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia to form the amidine.

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

-

4-Cyanobenzoic acid

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (gas or saturated solution in ethanol)

-

Hydrochloric acid (for pH adjustment)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Gas dispersion tube

-

Büchner funnel and filter paper

Procedure:

-

Formation of the Imidate Ester Hydrochloride (Pinner Salt):

-

Suspend 4-cyanobenzoic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

Cool the suspension in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is typically carried out at 0-5 °C.

-

Continue the introduction of HCl gas until the nitrile is completely converted to the ethyl imidate hydrochloride (Pinner salt). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak).

-

The Pinner salt often precipitates from the reaction mixture. Isolate the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to form 4-Amidinobenzoic Acid Hydrochloride:

-

Dissolve the isolated Pinner salt in anhydrous ethanol.

-

Pass anhydrous ammonia gas through the solution, or add a saturated solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, the product, 4-amidinobenzoic acid hydrochloride, may precipitate. If not, the solvent can be removed under reduced pressure.

-

-

Isolation and Purification:

-

The crude 4-amidinobenzoic acid hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

To obtain the free base (4-amidinobenzoic acid), the hydrochloride salt can be dissolved in water and the pH carefully adjusted to the isoelectric point with a base, causing the product to precipitate. The solid is then collected by filtration, washed with cold water, and dried.

-

Below is a diagram illustrating the workflow for the synthesis of 4-amidinobenzoic acid.

Caption: Experimental workflow for the synthesis of 4-amidinobenzoic acid.

Mechanism of Action: Serine Protease Inhibition

4-Amidinobenzoic acid acts as a competitive inhibitor of trypsin-like serine proteases. These enzymes have a deep, negatively charged pocket (the S1 pocket) that preferentially binds to the side chains of arginine or lysine residues of their substrates. The key to the inhibitory activity of 4-amidinobenzoic acid lies in its positively charged amidinium group, which serves as a structural mimic of the guanidinium group of arginine.

This allows 4-amidinobenzoic acid to bind tightly within the S1 pocket of the enzyme's active site, forming a stable, non-covalent complex. By occupying the active site, it prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

The following diagram illustrates the mechanism of competitive inhibition.

Caption: Competitive inhibition of a serine protease by 4-amidinobenzoic acid.

Quantitative Data on Inhibitory Activity

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the reported Kᵢ values for benzamidine and its derivatives against common serine proteases.

| Inhibitor | Enzyme | Kᵢ (µM) | Reference |

| Benzamidine | Trypsin | 18.4 | Markwardt et al., 1968, Eur J Biochem[1] |

| Benzamidine | Plasmin | 350 | Selleck Chemicals |

| Benzamidine | Thrombin | 220 | Selleck Chemicals |

| 4-Aminobenzamidine | Trypsin | 0.83 | Markwardt et al., 1968, Eur J Biochem[1] |

| 4-Amidinophenylpyruvic acid | Trypsin | 0.42 | Stürzebecher et al., 1983, Pharmazie |

| 4-Amidinophenylpyruvic acid | Thrombin | 1.5 | Stürzebecher et al., 1983, Pharmazie |

Note: Specific Kᵢ values for 4-amidinobenzoic acid can vary depending on the experimental conditions.

Experimental Protocol: Serine Protease Inhibition Assay

A common method to determine the inhibitory activity of compounds like 4-amidinobenzoic acid is a chromogenic substrate-based enzymatic assay.

Materials:

-

Purified serine protease (e.g., trypsin, thrombin, plasmin)

-

Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl₂)

-

4-Amidinobenzoic acid (inhibitor) stock solution in a suitable solvent (e.g., water or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the serine protease in the assay buffer.

-

Prepare a series of dilutions of the 4-amidinobenzoic acid stock solution in the assay buffer.

-

Prepare a working solution of the chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the inhibitor dilutions to the respective wells. Include a control well with no inhibitor.

-

Add the enzyme solution to all wells except for a blank control (which contains only buffer and substrate).

-

Pre-incubate the plate at a constant temperature (e.g., 37 °C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ and the substrate concentration ([S]) and the Michaelis-Menten constant (Kₘ) of the substrate: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

-

The following diagram outlines the workflow for a typical serine protease inhibition assay.

Caption: Workflow for a serine protease inhibition assay.

Conclusion

4-Amidinobenzoic acid, born from the early explorations of benzamidine derivatives, remains a cornerstone research chemical for the study of serine proteases. Its straightforward synthesis, well-understood mechanism of competitive inhibition, and utility as a molecular scaffold have solidified its importance in enzymology and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize 4-amidinobenzoic acid in their endeavors to understand and modulate the activity of serine proteases in health and disease.

References

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride CAS number 942-74-5 information

Note on Chemical Identity: The user request specified 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride with CAS number 942-74-5. However, extensive searches yielded no information for a compound with this name and CAS number. Instead, the searches consistently returned information for 4-(2-Aminoethyl)benzoic acid hydrochloride with associated CAS numbers such as 60531-36-4 and 1199-69-5 . This guide will focus on the latter, more commonly documented compound, assuming a potential error in the initial request.

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a bifunctional organic compound that serves as a versatile building block in synthetic chemistry and biomedical research.[1] Its structure, featuring a primary amino group and a carboxylic acid moiety on a benzene ring, allows for a wide range of chemical modifications. The hydrochloride salt form enhances its solubility and stability, making it particularly suitable for use in aqueous reaction conditions and for formulation purposes.[2] This compound is a key intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals, and is utilized in the development of materials with specific functional properties.[1][2]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 4-(2-Aminoethyl)benzoic acid and its hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(2-aminoethyl)benzoic acid hydrochloride |

| CAS Number | 60531-36-4[3] |

| Molecular Formula | C₉H₁₁NO₂·HCl[2] |

| Molecular Weight | 201.65 g/mol [2] |

| InChI Key | GRQLJCQMQXXDTR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CCN)C(=O)O.Cl |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to beige or tan powder/crystals[2][4] |

| Melting Point | >350 °C (decomposes)[4] |

| Purity | ≥95% (by NMR)[2] |

| Storage Temperature | Room temperature, store in a well-ventilated place with the container tightly closed.[4] |

Applications in Research and Development

4-(2-Aminoethyl)benzoic acid hydrochloride is a valuable tool for researchers and professionals in various scientific fields.

-

Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of diverse pharmaceutical agents.[2] It is particularly noted for its use in developing drugs targeting neurological disorders.[2] Its bifunctional nature allows it to be incorporated into more complex molecules to enhance their therapeutic efficacy.[2]

-

Biochemical Research: In the field of biochemistry, it is employed in studies related to amino acid metabolism and protein interactions.[2] It can be used as a linker or spacer molecule in the development of probes and labels for investigating cellular functions and disease mechanisms.[1] Its structural similarity to non-proteinogenic amino acids allows for its integration into peptide chains to create peptidomimetics.[1]

-

Enzyme Inhibition Studies: Derivatives of 4-(2-Aminoethyl)benzoic acid are synthesized and screened for their potential as enzyme inhibitors, which is a key strategy in drug discovery.[2]

-

Materials Science: The compound is explored for its utility in creating polymers and coatings with desired functional properties, contributing to advancements in material performance.[2]

-

Other Industrial Applications: Beyond research, it also finds use in the production of dyes and pigments.[2]

Experimental Protocols

Detailed, specific experimental protocols for 4-(2-Aminoethyl)benzoic acid hydrochloride are not widely available in the public domain. However, based on its chemical structure and common applications of similar benzoic acid derivatives, a generalized protocol for its use as a synthetic building block in amide synthesis is provided below. This protocol is for illustrative purposes and would require optimization for a specific reaction.

Generalized Protocol for N-Acylation

This protocol describes the reaction of the amino group of 4-(2-Aminoethyl)benzoic acid hydrochloride with an acyl chloride to form an N-acylated derivative.

Materials:

-

4-(2-Aminoethyl)benzoic acid hydrochloride

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(2-Aminoethyl)benzoic acid hydrochloride (1.0 equivalent) in the anhydrous aprotic solvent.

-

Basification: Add the tertiary amine base (2.2 equivalents) to the suspension and stir until the solid dissolves or the mixture becomes a fine, homogenous suspension. This step is crucial to deprotonate the hydrochloride salt and the carboxylic acid.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a more complex molecule using 4-(2-Aminoethyl)benzoic acid hydrochloride as a starting material.

Caption: General workflow for synthesizing bioactive molecules.

Logical Relationship of Applications

This diagram shows the relationship between the core compound and its various applications.

Caption: Relationship between the core compound and its applications.

Safety and Handling

4-(2-Aminoethyl)benzoic acid hydrochloride is classified with the following hazards:

-

Acute toxicity, Oral (Category 4)

-

Skin irritation (Category 2)

-

Serious eye damage (Category 1)

-

Specific target organ toxicity – single exposure (Category 3), Respiratory system

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(2-Aminoethyl)benzoic acid hydrochloride is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development, biochemical research, and materials science. Its bifunctional nature allows for its use as a scaffold in the synthesis of a wide array of more complex and functionally diverse molecules. While detailed experimental protocols involving this specific compound are not extensively documented in publicly accessible literature, its utility as a building block is well-established, and generalized synthetic procedures can be readily adapted. As research in drug discovery and materials science continues to advance, the importance of such versatile intermediates is likely to grow.

References

The Multifaceted Role of Benzamidine Derivatives in Biochemical Research: A Technical Guide

Introduction: The Enduring Relevance of the Benzamidine Scaffold

The benzamidine moiety, a simple aromatic amidine, represents a cornerstone in the design and discovery of biologically active molecules.[1][2] Its intrinsic ability to engage with and modulate the function of key biological targets, most notably serine proteases, has cemented its place in the toolkits of biochemists, medicinal chemists, and drug development professionals.[3][4][5] This guide provides an in-depth exploration of the biological activities of benzamidine derivatives, moving beyond their classical role as protease inhibitors to explore their emerging applications in oncology, infectious disease, and anticoagulation therapy. We will delve into the mechanistic underpinnings of their activity, provide actionable experimental protocols, and present key structure-activity relationship (SAR) data to inform future research and development.

Core Biological Activity: Potent Inhibition of Serine Proteases

The most well-characterized biological activity of benzamidine and its derivatives is the competitive, reversible inhibition of serine proteases.[1][5][6][7] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, play critical roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, and inflammation.[7]

Mechanism of Action: Mimicking the Natural Substrate

The inhibitory prowess of benzamidine derivatives stems from their structural resemblance to the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[5] This interaction, further stabilized by hydrophobic interactions between the benzene ring and the walls of the pocket, effectively blocks the active site and prevents substrate binding and subsequent hydrolysis.[5]

Caption: Benzamidine derivatives competitively inhibit serine proteases.

Key Targets and Structure-Activity Relationships (SAR)

Benzamidine derivatives have been shown to inhibit a range of serine proteases, including trypsin, thrombin, plasmin, and coagulation factor Xa.[8][] The specificity and potency of these inhibitors can be modulated by substitutions on the benzamidine scaffold.

A study evaluating 52 benzamidine derivatives against boar sperm acrosin revealed that all were more potent than the parent benzamidine (Ki = 4.0 x 10⁻⁶ M).[10] Notably, one derivative, α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene, exhibited outstanding potency with a Ki value of 4.5 x 10⁻⁸ M, highlighting the significant impact of substitutions on inhibitory activity.[10]

| Derivative Type | Target Enzyme | Key SAR Insights | Reference |

| Substituted Benzamidines | Acrosin | Halogenation and phenoxy substitutions can dramatically increase potency. | [10] |

| General Benzamidines | Trypsin, Plasmin, Thrombin, Factor Xa | Variations in substitutions lead to differential inhibitory activities, suggesting differences in the primary and secondary binding sites of these enzymes. | [8] |

| TIPPS-containing Benzamidines | uPA | The bulky N-terminal 2,4,6-triisopropylphenylsulfonyl (TIPPS) group occludes binding to S3/S4 subsites in trypsin but is effective against urokinase (uPA) where these sites are occluded. | [11] |

| Bis-benzamidines | Trypsin, tPA | Minor changes in the binding mode of bis-benzamidine inhibitors can lead to significant shifts in potency against different proteases. | [11] |

Expanding Therapeutic Horizons: Beyond Protease Inhibition

While serine protease inhibition remains a primary application, the versatility of the benzamidine scaffold has led to its exploration in a variety of other therapeutic areas.

Anticoagulant Activity

Given their potent inhibition of key coagulation enzymes like thrombin and Factor Xa, benzamidine derivatives are actively being investigated as anticoagulants for the treatment and prevention of thrombotic diseases.[12][13][14] The development of specific inhibitors for these enzymes is a major focus of cardiovascular drug discovery. For instance, some derivatives are designed to specifically inhibit factor Xa, a critical enzyme in the coagulation cascade.[12]

Anticancer Potential

Emerging research has highlighted the potential of benzamidine derivatives as anticancer agents.[15][16] The mechanisms underlying their anticancer activity are diverse and appear to be cell-type dependent. One study demonstrated that a tetra-benzamidine derivative, TAPP-Br, inhibited the growth of human colon carcinoma cell lines.[17][18] This inhibition was associated with a decrease in the expression of nuclear oncogenes like MYC, FOS, and JUN, and a modulation of protein kinase C activity.[17][18] Another study on novel benzamide derivatives found that the compound BJ-13 induced apoptosis in gastric cancer cells by promoting the accumulation of reactive oxygen species (ROS) and causing mitochondrial dysfunction.[19]

Caption: Apoptosis induction by a benzamidine derivative in cancer cells.

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzamidine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[20][21][22][23][24] For example, novel benzamidine analogues have demonstrated significant growth inhibition against pathogens implicated in periodontal disease, such as Porphyromonas gingivalis and Escherichia coli.[20][22] Studies have shown that these compounds can be effective at concentrations between 31.25 and 125 µg/mL with weak cytotoxicity against human cells.[23][24] Furthermore, some benzamidine derivatives carrying 1,2,3-triazole moieties have displayed excellent in vivo antifungal activity against plant pathogens like Colletotrichum lagenarium.[25]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for key experiments used to characterize the biological activity of benzamidine derivatives.

Protocol 1: Serine Protease Inhibition Assay (e.g., Trypsin)

This protocol outlines a general method for determining the inhibitory constant (Ki) of a benzamidine derivative against a serine protease like trypsin using a chromogenic substrate.

Materials:

-

Purified trypsin

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Chromogenic substrate (e.g., N-p-tosyl-L-arginine methyl ester hydrochloride - TAME)

-

Benzamidine derivative stock solution (in an appropriate solvent like DMSO or water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of trypsin in Tris-HCl buffer (e.g., 20 nM).

-

Prepare a stock solution of the chromogenic substrate TAME in Tris-HCl buffer (e.g., 1 mM).

-

Prepare serial dilutions of the benzamidine derivative in Tris-HCl buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the Tris-HCl buffer.

-

Add varying concentrations of the benzamidine derivative to the wells.

-

Add the trypsin solution to each well and incubate at a constant temperature (e.g., 25°C) for a short period (e.g., 1 minute) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the TAME substrate solution to each well to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 247 nm for TAME hydrolysis) over a set period (e.g., 1-5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Calculate the inhibitory constant (Ki) using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression analysis of the Michaelis-Menten equation).[26]

-

Protocol 2: Antimicrobial Susceptibility Testing (Micro-broth Dilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a benzamidine derivative against a specific bacterial strain.[20][22]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Benzamidine derivative stock solution

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare Inoculum:

-

Dilute the bacterial culture in MHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Prepare Serial Dilutions:

-

In a 96-well microplate, perform a two-fold serial dilution of the benzamidine derivative in MHB to achieve a range of concentrations.

-

-

Inoculation:

-

Add an equal volume of the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the benzamidine derivative that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

Benzamidine and its derivatives continue to be a rich source of biologically active compounds with significant potential in biochemical research and drug development. Their well-established role as serine protease inhibitors provides a solid foundation for the development of novel therapeutics for a range of diseases. Moreover, the expanding applications in cancer and infectious diseases underscore the versatility of this chemical scaffold. Future research will likely focus on the rational design of next-generation benzamidine derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The integration of computational modeling with traditional medicinal chemistry approaches will be crucial in unlocking the full therapeutic potential of this remarkable class of molecules.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. rockchemicalsinc.com [rockchemicalsinc.com]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]

- 13. iprop-ua.com [iprop-ua.com]

- 14. AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]

- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nanobioletters.com [nanobioletters.com]

- 22. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment [mdpi.com]

- 23. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Understanding the Binding Affinity of 4-Amidinobenzoic Acid to Trypsin-Like Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the binding affinity of 4-amidinobenzoic acid and its derivatives to trypsin-like proteases. Trypsin-like proteases are a family of enzymes characterized by a serine residue in their active site and a preference for cleaving peptide bonds following basic amino acid residues like lysine and arginine. Due to their critical roles in various physiological and pathological processes, including digestion, blood coagulation, and cancer, they are significant targets for drug development. 4-Amidinobenzoic acid, a small molecule inhibitor, serves as a valuable scaffold for designing potent and selective inhibitors for this class of enzymes.

Quantitative Binding Data

Direct quantitative binding data (Kᵢ or KᏧ) for 4-amidinobenzoic acid with various trypsin-like proteases is not extensively available in the public domain. However, data for structurally related compounds, particularly those containing a 4-amidinobenzylamide or a p-amidinophenyl group, provide valuable insights into the binding potential. The amidino group is a well-established pharmacophore that mimics the side chains of arginine and lysine, allowing it to bind effectively in the S1 specificity pocket of trypsin-like proteases.

Below is a summary of the inhibition constants (Kᵢ) for some 4-amidinobenzylamide derivatives and the anticoagulant activity of p-aminobenzoic acid (PABA).

| Compound/Derivative | Protease | Kᵢ (nM) | Notes |

| Benzylsulfonyl-d-Ser(tBu)-Gly-4-amidinobenzylamide | Human Factor Xa | 14[1] | A substrate-analogue inhibitor. |

| Compound 48 (an R¹-SO₂-d-Ser(R²)-Gly-4-amidinobenzylamide derivative) | Human Factor Xa | 3.5[1] | A potent and selective inhibitor. |

| Benzylsulfonyl-D-Ser-Ala-4-amidinobenzylamide | Urokinase (uPA) | 7.7[2] | A potent peptidomimetic inhibitor. |

| Benzylsulfonyl-D-Ser-Ser-4-amidinobenzylamide | Urokinase (uPA) | 20[3][4] | A potent and selective uPA inhibitor. |

| 4-Iodobenzo(b)thiophene-2-carboxamidine | Urokinase (uPA) | 100[4] | A potent and selective inhibitor. |

| p-Aminobenzoic Acid (PABA) | Human Thrombin | 7.00 ± 0.32 IU/mg | Specific antithrombin activity.[5] |

| p-Aminobenzoic Acid (PABA) | Human Factor Xa | 6.70 ± 0.12 IU/mg | Specific anti-activated factor Xa activity.[5] |

Molecular Interaction and Inhibition Mechanism

The primary mechanism by which 4-amidinobenzoic acid and its derivatives inhibit trypsin-like proteases is competitive inhibition. The positively charged amidino group at physiological pH is directed into the S1 specificity pocket of the protease, where it forms a salt bridge with the carboxylate side chain of a highly conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the pocket. This interaction mimics the binding of the natural substrates, arginine and lysine.

The general mechanism of inhibition can be visualized as follows:

References

- 1. New substrate analogue inhibitors of factor Xa containing 4-amidinobenzylamide as P1 residue: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-amidinobenzylamine-based inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Antithrombotic activity of para-aminobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 4-(2-Amino-2-iminoethyl)benzoic Acid Hydrochloride in Trypsin Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction